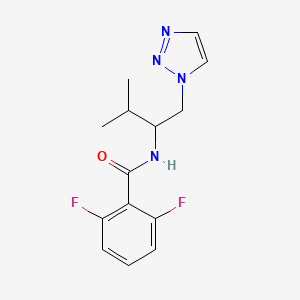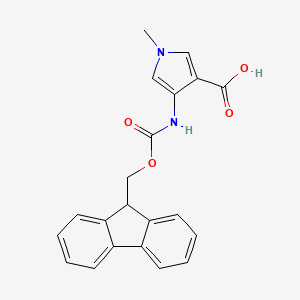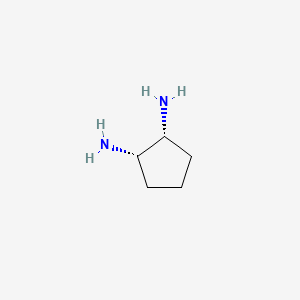
cis-Cyclopentane-1,2-diamine
Vue d'ensemble
Description
Cis-Cyclopentane-1,2-diamine is a chemical compound with the CAS Number: 310872-08-3 . It has a molecular weight of 173.08 . It is used in the synthesis of ligands and receptors .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with two amine groups attached at the 1 and 2 positions . The InChI code for this compound is 1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; .Applications De Recherche Scientifique
Chiral Ligands and Biologically Active Compounds
cis-Cyclopentane-1,2-diamine, a variant of cyclopentane diamine, has gained interest in the development of chiral ligands and biologically active compounds. The renewed focus on this chiral motif is due to the advancement of novel and efficient synthetic approaches. These developments have opened up a broad range of applications in chemistry, particularly in creating chiral ligands and receptors, which are crucial for asymmetric synthesis and molecular recognition processes (González‐Sabín, Rebolledo, & Gotor, 2009).
Building Blocks in Synthesis
Cyclic cis-1,3-diamines, chemically similar to 1,2-diamines like this compound, are versatile building blocks often found in natural molecules or biologically active compounds. Their synthesis and potential applications, especially in the context of novel synthetic procedures, have been explored. This includes their use in creating small-molecular RNA binders and fluorinated 1,3-diamino cyclopentanes as NMR probes, indicating the significant role of these compounds in molecular biology and spectroscopy (Benedetti, Micouin, & Fleurisson, 2020).
Asymmetric Epoxidation
This compound derivatives have been used in the synthesis of metal salen complexes, which are then evaluated as oxygen transfer agents in the asymmetric epoxidation of alkenes. This highlights the compound's role in facilitating asymmetric reactions, a critical area in organic synthesis (Daly & Gilheany, 2003).
Bio-degradation Studies of Polyimides
In the field of materials science, derivatives of this compound, such as bioderived diamines with cis-fused cyclopentane ring structures, have been synthesized from citric acid. These compounds are used in preparing high-performance bio-based polyimides, indicating their relevance in developing sustainable and biodegradable materials (Jiang et al., 2022).
Catalytic Applications
The cis, cis, cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane system, which includes a cyclopentane-based structure, has demonstrated catalytic efficacy in allylic amination in water. This example illustrates the compound's potential in catalytic processes, especially in green chemistry applications (Feuerstein, Laurenti, Doucet, & Santelli, 2001).
Safety and Hazards
Orientations Futures
The future directions of cis-Cyclopentane-1,2-diamine research are promising due to the recent development of novel and efficient synthetic approaches . These developments have stimulated renewed interest in this chiral motif for a broad range of applications .
Relevant Papers The relevant papers for this compound include a review on the second youth of the forgotten diamine and a paper on the bio-based synthesis of cyclopentane-1,3-diamine . These papers provide valuable insights into the synthesis, applications, and future directions of this compound research.
Propriétés
IUPAC Name |
(1S,2R)-cyclopentane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGGALXPHWLV-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
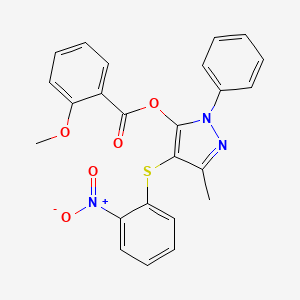
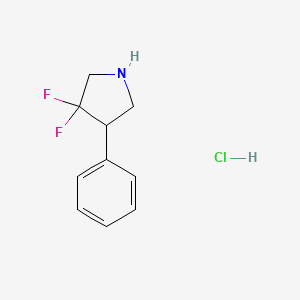
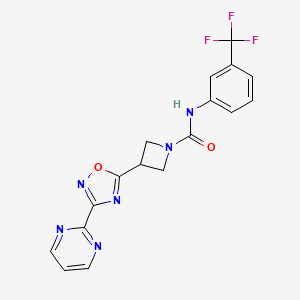
![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)
![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)
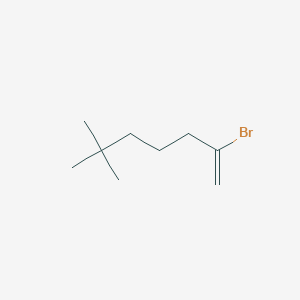
![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)
![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)
